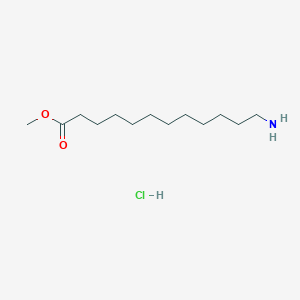

Methyl 12-aminododecanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 12-aminododecanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2.ClH/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14;/h2-12,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAPWACCYWKXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598460 | |

| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-86-7 | |

| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 12-aminododecanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 12-aminododecanoate hydrochloride, a valuable intermediate in various organic syntheses, including applications in pharmaceuticals and biochemistry.[1] This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthesis workflow.

Introduction

This compound is the hydrochloride salt of the methyl ester of 12-aminododecanoic acid. It is a white to off-white crystalline solid soluble in water.[1][2] Its structure, featuring a long aliphatic chain, a terminal amino group, and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules, including polyamides and long-chain functionalized organic compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4271-86-7 | [1][2][3] |

| Molecular Formula | C₁₃H₂₈ClNO₂ | [1][2][3] |

| Molecular Weight | 265.82 g/mol | [1][3] |

| Melting Point | 157-160 °C | [2][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water, methanol (B129727), and tetrahydrofuran.[2] Slightly soluble in DMSO.[4] | |

| Storage Temperature | -20°C | [2][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 12-aminododecanoic acid. Two common and effective methods are presented below.

Method 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is favored for its mild reaction conditions and operational simplicity.

-

Reaction Setup: To a round-bottom flask, add 12-aminododecanoic acid (1 equivalent).

-

Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the flask with stirring.

-

Solvent Addition: Add anhydrous methanol (sufficient volume to ensure stirring) to the mixture.

-

Reaction: Stir the resulting suspension or solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).

Method 2: Fischer Esterification using Thionyl Chloride in Methanol

This is a classic and efficient method for the preparation of amino acid methyl ester hydrochlorides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 12-aminododecanoic acid (1 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux. Monitor the reaction by TLC until all the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

-

Purification: The crude product can be purified by trituration with diethyl ether followed by filtration to yield the white solid product.

Table 2: Physicochemical Properties of the Starting Material: 12-Aminododecanoic Acid

| Property | Value |

| CAS Number | 693-57-2 |

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.33 g/mol |

| Melting Point | 185-187 °C |

| Appearance | White powder or crystals |

| Solubility | Slightly soluble in water |

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.6-3.7 ppm. The methylene (B1212753) protons adjacent to the ester group (-CH₂-COO) would appear as a triplet around 2.3 ppm. The methylene protons adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺) are expected to be a triplet in the range of 2.9-3.1 ppm. The large number of methylene groups in the long aliphatic chain will result in a broad multiplet between 1.2 and 1.7 ppm. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should exhibit a peak for the carbonyl carbon of the ester at approximately 174 ppm. The carbon of the methyl ester group (-OCH₃) is expected around 51-52 ppm. The methylene carbon adjacent to the ester group (-CH₂-COO) would be in the range of 34-35 ppm, and the methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺) would appear around 40-41 ppm. The remaining methylene carbons of the long chain will produce a series of peaks between 24 and 30 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Table 3: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch of the ammonium salt (-NH₃⁺) |

| ~2920 and ~2850 | Strong | C-H stretch of methylene groups |

| ~1740 | Strong | C=O stretch of the ester |

| ~1580 | Medium | N-H bend of the ammonium salt (-NH₃⁺) |

| ~1250 | Strong | C-O stretch of the ester |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to fragmentation. The molecular ion peak [M]⁺ (for the free base, C₁₃H₂₇NO₂) at m/z 229 would be expected, although it might be weak. Common fragmentation patterns would involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 198, and cleavage at the carbonyl group. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation pathway for amines.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Synthesis workflow using the TMSCl method.

References

"Methyl 12-aminododecanoate hydrochloride" CAS number 4271-86-7

CAS Number: 4271-86-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-aminododecanoate hydrochloride is a long-chain fatty acid ester with a terminal amine group, presented as its hydrochloride salt. This bifunctional molecule holds significant interest in various scientific and industrial fields due to its unique chemical structure, combining the characteristics of a fatty acid methyl ester and a primary amine. This guide provides a comprehensive overview of its chemical and physical properties, potential synthesis and purification protocols, and discusses its current and potential applications in polymer chemistry, materials science, and the life sciences. While its biological activities are not yet extensively documented, this guide will also explore plausible mechanisms of action based on the known properties of related long-chain amino acid esters and fatty acids.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the hydrochloride salt enhances its solubility in water and polar solvents compared to its free amine form.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 4271-86-7 | [2][3][4] |

| Molecular Formula | C₁₃H₂₈ClNO₂ | [2][3][4] |

| Molecular Weight | 265.82 g/mol | [2][3] |

| Melting Point | 157-160 °C | [4][5] |

| Boiling Point | 380.6 °C at 760 mmHg (estimated for the free base) | [5] |

| Solubility | Soluble in water, methanol (B129727), and DMF. Slightly soluble in DMSO.[2][4][5] | |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | -20°C for long-term storage | [2][4][5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of 12-aminododecanoic acid.

Experimental Protocol: Fischer Esterification of 12-Aminododecanoic Acid

This protocol is a common and straightforward method for the synthesis of amino acid methyl esters.

Materials:

-

12-Aminododecanoic acid

-

Methanol (anhydrous)

-

Hydrogen chloride (gas) or Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Diethyl ether or other suitable non-polar solvent for precipitation

-

Reaction flask with a reflux condenser and gas inlet/outlet

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Preparation of Methanolic HCl: Anhydrous methanol is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through it until saturation. Alternatively, a solution of acetyl chloride or thionyl chloride in methanol can be carefully prepared to generate HCl in situ. A trimethylchlorosilane/methanol system can also be used.

-

Reaction: 12-Aminododecanoic acid is suspended in the freshly prepared methanolic HCl.

-

The reaction mixture is stirred and gently refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the excess methanol and HCl are removed under reduced pressure.

-

Purification: The resulting crude product is triturated with diethyl ether to induce precipitation of the hydrochloride salt. The solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification.

Below is a DOT script for a diagram illustrating the synthesis and purification workflow.

Caption: Synthesis and purification workflow for this compound.

Potential Applications

Polymer Chemistry

This compound is a valuable monomer for the synthesis of polyamides, particularly Nylon-12. The free amine form, methyl 12-aminododecanoate, can undergo polycondensation reactions to form the polyamide backbone. The long aliphatic chain of the dodecanoate (B1226587) moiety imparts flexibility, low moisture absorption, and good dimensional stability to the resulting polymer.

Surfactants and Self-Assembly

As an amphiphilic molecule, possessing a hydrophilic amino group and a long hydrophobic alkyl chain, methyl 12-aminododecanoate and its derivatives have the potential to act as surfactants. These molecules can self-assemble in solution to form micelles, vesicles, or other nanostructures, which can be utilized in drug delivery, emulsification, and formulation science.

The logical relationship for its application as a building block is visualized in the following diagram.

Caption: Applications of this compound as a versatile building block.

Potential Biological Activity

While specific studies on the biological activity of this compound are limited, its structural features suggest potential roles in immunology and virology.

Potential Immunomodulatory Effects

Long-chain fatty acids and their derivatives are known to influence immune responses. While not a direct analogue, studies on other long-chain amino acid esters suggest they can be incorporated into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound receptors and signaling proteins involved in immune cell activation. Further research is required to determine if this compound exhibits similar properties.

Potential Antiviral Activity

Some long-chain fatty acids and their esters have demonstrated antiviral activity, particularly against enveloped viruses. The proposed mechanism involves the disruption of the viral lipid envelope, leading to viral inactivation. The long dodecanoate chain of methyl 12-aminododecanoate could potentially interact with and destabilize the lipid membranes of enveloped viruses. One preliminary source suggests that 12-amino-1-dodecanoic acid methyl ester hydrochloride may inhibit the transcriptional activity of HIV-1 and HIV-2 through interactions with viral RNA. However, this finding requires substantial further investigation and confirmation.

A hypothetical signaling pathway for its potential antiviral action is depicted below.

Caption: Hypothetical antiviral mechanisms of action for Methyl 12-aminododecanoate.

Conclusion

This compound is a versatile chemical compound with established utility in polymer science and potential applications in materials and life sciences. Its synthesis is achievable through standard organic chemistry techniques, and its bifunctional nature makes it an attractive building block for more complex molecular architectures. While its biological activities are an area of nascent research, the structural similarities to other bioactive lipids warrant further investigation into its potential as an immunomodulatory or antiviral agent. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.

References

Technical Guide: Solubility Profile of Methyl 12-aminododecanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 12-aminododecanoate hydrochloride in various common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively.

Core Compound Information

This compound is a chemical compound often used in organic synthesis.[1] Its structure, comprising a long alkyl chain with a terminal amino group and a methyl ester, gives it amphiphilic properties that influence its solubility. The hydrochloride salt form generally enhances its solubility in polar solvents.

Solubility Data

| Solvent | Solubility | Notes |

| Water | Soluble[1][2][3][4] | The hydrochloride salt form contributes to its solubility in aqueous solutions. |

| Methanol | Soluble[1][2], Slightly Soluble[5] | Some sources indicate slight solubility, suggesting it may be concentration-dependent. |

| Hot Methanol | Soluble[3][6] | Elevated temperatures appear to improve solubility in methanol. |

| Tetrahydrofuran (THF) | Soluble[1][2] | |

| Dimethylformamide (DMF) | Soluble[3][6] | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[5] |

Note: The qualitative descriptors are based on available chemical supplier information and may vary depending on the specific experimental conditions such as temperature, purity of the compound, and solvent grade. For precise applications, it is highly recommended to determine the solubility experimentally under the conditions of intended use.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols for amine salts.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, DMSO) of appropriate grade

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the desired experimental conditions).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions to determine the concentration of the compound in the saturated supernatant.

-

-

Data Reporting:

-

The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7 [amp.chemicalbook.com]

- 2. Methyl 12-Aminododecanoate, Hydrochloride CAS#: 4271-86-7 [m.chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. CAS 4271-86-7: Dodecanoic acid, 12-amino-, methyl ester, h… [cymitquimica.com]

- 5. 12-AMINO-1-DODECANOIC ACID, METHYL ESTER, HYDROCHLORIDE SALT|lookchem [lookchem.com]

- 6. mybiosource.com [mybiosource.com]

A Technical Guide to the Spectral Analysis of Methyl 12-aminododecanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 12-aminododecanoate hydrochloride (CAS No: 4271-86-7), a compound of interest in various research and development applications. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents logical workflows for spectral analysis.

Spectral Data Summary

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -O-CH ₃ | ~3.67 | Singlet | 3H |

| -CH ₂-COOCH₃ (α to carbonyl) | ~2.30 | Triplet | 2H |

| -CH ₂-NH₃⁺ (α to amine) | ~3.00 | Triplet | 2H |

| -CH₂-CH ₂-COOCH₃ (β to carbonyl) | ~1.63 | Multiplet | 2H |

| -CH ₂-CH₂-NH₃⁺ (β to amine) | ~1.70 | Multiplet | 2H |

| -(CH ₂)₈- (bulk methylene) | ~1.25 | Multiplet | 16H |

| -NH ₃⁺ | ~8.0-9.0 | Broad Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ) ppm |

| -C =O (Ester carbonyl) | ~174 |

| -O-C H₃ (Ester methyl) | ~51 |

| -C H₂-NH₃⁺ (α to amine) | ~40 |

| -C H₂-COOCH₃ (α to carbonyl) | ~34 |

| -CH₂-C H₂-NH₃⁺ (β to amine) | ~28 |

| -CH₂-C H₂-COOCH₃ (β to carbonyl) | ~25 |

| -(C H₂)₈- (bulk methylene) | ~29 |

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (-NH₃⁺) | 3200-2800 | Strong, Broad | Broad absorption due to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2925, 2855 | Strong | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |

| C=O Stretch (Ester) | ~1740 | Strong, Sharp | Characteristic absorption for a saturated ester carbonyl.[1][2][3] |

| N-H Bend (-NH₃⁺) | ~1600-1500 | Medium | Asymmetric and symmetric bending vibrations. |

| C-O Stretch (Ester) | ~1250-1170 | Strong | C-O single bond stretch. |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M-Cl]⁺ | 230.21 | Molecular ion of the free base. |

| [M-Cl-OCH₃]⁺ | 199.18 | Loss of the methoxy (B1213986) group from the free base. |

| [M-Cl-COOCH₃]⁺ | 171.18 | Loss of the carbomethoxy group (McLafferty rearrangement not prominent). |

| [C₁₁H₂₄N]⁺ | 170.19 | Alpha cleavage adjacent to the nitrogen atom. |

| [CH₂=NH₂]⁺ | 30.03 | Alpha cleavage at the terminal amine. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for acquiring high-quality, reproducible spectral data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are recommended due to the compound's polarity and the presence of exchangeable protons.[4] Deuterated water (D₂O) can also be used, but will result in the exchange of the -NH₃⁺ protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Use a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Data Acquisition (ATR-FTIR):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Use a mass spectrometer equipped with an ESI source. ESI is a soft ionization technique suitable for polar and ionic compounds, which minimizes fragmentation and helps in the observation of the molecular ion.[8][9]

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M-Cl]⁺ ion.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the [M-Cl]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Workflows and Structures

3.1 Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

3.2 Key Functional Groups and Their Spectral Signatures

This diagram highlights the key functional groups within this compound and their characteristic spectral regions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. agilent.com [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety of Methyl 12-aminododecanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 12-aminododecanoate hydrochloride (CAS No: 4271-87-6). The information is compiled and presented to meet the needs of laboratory personnel and drug development professionals, with a focus on safe handling, storage, and emergency procedures. All quantitative data is summarized in structured tables, and logical workflows are visualized using the DOT language.

Section 1: Chemical and Physical Properties

This compound is a chemical intermediate primarily used in organic synthesis.[1][2] It is characterized as a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4271-86-7 | |

| Molecular Formula | C13H28ClNO2 | |

| Molecular Weight | 265.82 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 157-160 °C | [4][5] |

| Boiling Point | 380.6 °C at 760 mmHg | [4] |

| Flash Point | 184 °C | [4] |

| Solubility | Soluble in water, Dimethylformamide (DMF), and hot methanol (B129727). Slightly soluble in Dimethyl sulfoxide (B87167) (DMSO). | [4][5] |

| Vapor Pressure | 7.57E-07 mmHg at 25°C | [4] |

| logP | 4.43300 | [4] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified are serious eye irritation and significant aquatic toxicity.

GHS Hazard and Precautionary Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are detailed in Table 2.

| Classification | Code | Statement | Reference(s) |

| Hazard Statement | H319 | Causes serious eye irritation. | |

| Hazard Statement | H410 | Very toxic to aquatic life with long lasting effects. | |

| Precautionary Statement | P264 | Wash skin thoroughly after handling. | |

| Precautionary Statement | P273 | Avoid release to the environment. | |

| Precautionary Statement | P280 | Wear eye protection/ face protection. | |

| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Precautionary Statement | P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |

| Precautionary Statement | P391 | Collect spillage. | |

| Precautionary Statement | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Hazard Assessment Workflow

The following diagram illustrates the logical workflow for assessing the hazards associated with this compound based on its GHS classification.

Section 3: Toxicological Information

Section 4: Experimental Protocols and Safe Handling

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

General Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Representative Experimental Protocol: Synthesis of Amino Acid Methyl Ester Hydrochlorides

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general and convenient method for the preparation of amino acid methyl ester hydrochlorides has been described.[6] This can serve as a representative experimental procedure.

Objective: To prepare an amino acid methyl ester hydrochloride from the corresponding amino acid.

Materials:

-

Amino acid (1 equivalent)

-

Methanol (as solvent)

-

Trimethylchlorosilane (TMSCl) (2 equivalents)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round bottom flask containing the amino acid, slowly add trimethylchlorosilane with stirring.

-

Add methanol to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion of the reaction, concentrate the reaction mixture using a rotary evaporator to obtain the amino acid methyl ester hydrochloride product.

Section 5: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Storage Condition | Recommendation | Reference(s) |

| Long-term Storage | -20°C in a freezer. | [4][5] |

| Short-term Storage | Room temperature. | |

| Container | Keep container tightly closed in a dry and well-ventilated place. | [7] |

| Incompatibilities | Strong oxidizing agents. | [7] |

Section 6: First-Aid and Emergency Procedures

In case of exposure or accident, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Measures | Reference(s) |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [8] |

| Inhalation | Move person into fresh air. | [8] |

| Ingestion | Make victim drink water (two glasses at most). Consult a physician. | [8] |

Fire-fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Not flammable or combustible.

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Section 7: Ecological Information

This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. All waste materials containing this substance should be collected and disposed of as hazardous waste according to institutional and governmental regulations.

This guide is intended for informational purposes for trained professionals and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet from the supplier before handling any chemical.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. jcia-bigdr.jp [jcia-bigdr.jp]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7 [amp.chemicalbook.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Median lethal dose - Wikipedia [en.wikipedia.org]

A Technical Guide to Methyl 12-Aminododecanoate Hydrochloride for Researchers and Drug Development Professionals

Methyl 12-aminododecanoate hydrochloride is a long-chain fatty acid ester with a terminal amine group, making it a valuable building block in organic synthesis and a compound of interest in various research applications, including the development of novel drug delivery systems and biodegradable polymers. This technical guide provides an overview of its commercial availability, pricing, a detailed synthesis protocol, and a logical workflow for its potential applications.

Commercial Suppliers and Pricing

For researchers looking to source this compound, a variety of commercial suppliers offer this compound in different purities and quantities. The pricing can vary significantly based on the supplier, purity, and package size. Below is a summary of available suppliers and their pricing information.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Santa Cruz Biotechnology | sc-218727 | 96% | 1 g | $240.00 |

| MyBioSource | MBS6101027 | - | 1 g | $515.00 |

| 5x1 g | $2145.00 | |||

| Biosynth Carbosynth | FA17401 | - | 0.5 g | $250.00 |

| 1 g | $259.60 | |||

| ChemicalBook | - | - | 500 mg | $90.00 |

| MOLBASE | - | 98% | 1 kg | $1.00/kg (Industrial grade) |

| Indagoo (via CymitQuimica) | IN-DA00C6YT | 95% | 250 mg | €50.00 |

| 1 g | €87.00 | |||

| 5 g | €204.00 | |||

| Medical Isotopes, Inc. (via LookChem) | - | 98% | 1 g | $510.00 |

| 10 g | $1640.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Experimental Protocols

Synthesis of this compound

A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl).[1] This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.[1]

Materials:

-

12-Aminododecanoic acid

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round bottom flask, add 12-aminododecanoic acid (0.1 mol).

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring with a magnetic stirrer.

-

Add anhydrous methanol (100 mL) to the mixture. The resulting solution or suspension is then stirred at room temperature.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the reaction mixture is concentrated on a rotary evaporator to yield the product, this compound.

This protocol can be adapted from the general procedure for the synthesis of various amino acid methyl ester hydrochlorides.[1]

Logical Workflow: Synthesis and Potential Applications

While specific signaling pathways involving this compound are not well-documented, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules with potential biological activities. The following diagram illustrates a logical workflow from its synthesis to potential research and development applications.

Caption: Logical workflow for the synthesis and potential applications of this compound.

This workflow highlights the synthesis of this compound from its parent amino acid. The resulting compound can then be utilized in several areas of research and development. Its bifunctional nature, with both an amine and a methyl ester group, makes it a versatile building block.

Potential applications are derived from the known uses of its parent compound, 12-aminododecanoic acid, and similar long-chain amino acid derivatives. These include its use in the formulation of drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.[2] It also serves as a monomer in the synthesis of biodegradable polymers.[2] Furthermore, compounds with similar structures are employed in the production of surfactants.[2] The parent compound, 12-aminododecanoic acid, has been identified as a potential PROTAC (Proteolysis Targeting Chimera) linker, suggesting a possible application for its methyl ester derivative in this area of drug discovery.[3]

References

"Methyl 12-aminododecanoate hydrochloride" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-aminododecanoate hydrochloride is a long-chain fatty acid ester with a terminal amino group. Its hydrochloride salt form enhances its solubility in aqueous media. This compound and its derivatives are of growing interest in various scientific fields, including polymer chemistry, materials science, and particularly in biomedical research due to their potential biological activities. This guide provides a comprehensive overview of the synthesis, properties, and known biological activities of this compound, supported by experimental protocols and pathway diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure consists of a twelve-carbon aliphatic chain, with a methyl ester at one end and a protonated amine at the other. This bifunctional nature makes it a versatile building block in organic synthesis.

| Property | Value | References |

| Molecular Formula | C₁₃H₂₈ClNO₂ | |

| Molecular Weight | 265.82 g/mol | |

| CAS Number | 4271-86-7 | |

| Melting Point | 157-160 °C | |

| Solubility | Soluble in water, methanol (B129727), and DMSO. | |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 12-aminododecanoic acid. Two common and effective methods are detailed below.

Experimental Protocol 1: Esterification using Thionyl Chloride in Methanol

This is a classic and highly effective method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methanolic hydrogen chloride in situ, which then catalyzes the esterification.

Materials:

-

12-aminododecanoic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 12-aminododecanoic acid (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.

Experimental Protocol 2: Esterification using Trimethylchlorosilane in Methanol

This method offers a milder alternative to thionyl chloride and often provides high yields. Trimethylchlorosilane (TMSCl) reacts with methanol to generate anhydrous HCl for catalysis.

Materials:

-

12-aminododecanoic acid

-

Anhydrous methanol

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Suspend 12-aminododecanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask with a magnetic stir bar.

-

To the stirred suspension, slowly add trimethylchlorosilane (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by recrystallization from methanol/diethyl ether.

Caption: Synthesis workflow for this compound.

Biological Activities and Potential Mechanisms

This compound has been reported to possess both immunomodulatory and antiviral properties. While specific mechanistic studies on this exact compound are limited in publicly available literature, the activities of related long-chain fatty acid derivatives provide a strong basis for its potential mechanisms of action.

Antiviral Activity

It has been suggested that 12-Amino-1-dodecanoic acid methyl ester hydrochloride salt (12ADM) inhibits the transcriptional activity of human immunodeficiency virus type 1 (HIV-1) and HIV-2 by interacting with specific RNA sequences in the viral genome.

Furthermore, a more general antiviral mechanism for long-chain fatty acids and their esters against enveloped viruses involves the disruption of the viral envelope. The lipophilic carbon chain of the molecule can insert into the lipid bilayer of the viral envelope, leading to its destabilization and eventual lysis. This action is non-specific to viral proteins and is therefore less likely to be affected by viral mutations.

Caption: Proposed antiviral mechanism against enveloped viruses.

Immunomodulatory Activity

The immunomodulatory effects of fatty acids and their derivatives are well-documented. They can influence various aspects of the immune response, including the production of inflammatory mediators and the function of immune cells. Omega-3 and omega-6 fatty acids, for example, are precursors to eicosanoids, which are potent signaling molecules in inflammation. While Methyl 12-aminododecanoate is a saturated fatty acid ester, its long aliphatic chain may allow it to interact with cell membranes and modulate the activity of membrane-associated proteins involved in immune signaling, such as Toll-like receptors (TLRs). This could lead to downstream effects on signaling pathways like the NF-κB pathway, which is a central regulator of inflammatory gene expression.

Caption: Potential immunomodulatory signaling pathway.

Applications and Future Directions

This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its bifunctionality allows for its use in the production of polymers, such as polyamides and polyesters, with potential applications in biodegradable materials and drug delivery systems.

In the pharmaceutical and biomedical fields, the antiviral and immunomodulatory properties of this compound and its derivatives warrant further investigation. Future research should focus on:

-

Elucidating the specific molecular targets and detailed mechanisms of its antiviral and immunomodulatory actions.

-

Conducting in vivo studies to assess its efficacy and safety profile.

-

Synthesizing and evaluating derivatives to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound is a compound with significant potential in both materials science and medicine. Its straightforward synthesis and interesting biological profile make it an attractive candidate for further research and development. This guide provides a foundational understanding of its properties and potential applications, intended to support and inspire future scientific inquiry in this area.

Methodological & Application

Application Notes and Protocols: Methyl 12-aminododecanoate Hydrochloride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-aminododecanoate hydrochloride is a valuable bifunctional monomer employed in the synthesis of various polymers, including polyamides and poly(ester-amides). Its long aliphatic chain (C12) imparts flexibility, hydrophobicity, and favorable thermal properties to the resulting polymers, making them suitable for a range of applications, from engineering plastics to biomedical devices and drug delivery systems. The hydrochloride salt form requires a neutralization step to liberate the reactive amine group prior to or during polymerization. This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound.

Key Applications

Polymers derived from this compound are utilized in diverse fields:

-

Polyamide-12 (PA12) Synthesis: As a direct precursor to 12-aminododecanoic acid, this monomer is fundamental in the production of high-performance Polyamide-12, also known as Nylon-12. PA12 is valued for its excellent mechanical strength, chemical resistance, and low moisture absorption.

-

Poly(ester-amide) (PEA) Synthesis: In combination with diacids or their derivatives, this compound is used to synthesize poly(ester-amides). These polymers synergistically combine the desirable properties of both polyesters (e.g., biodegradability) and polyamides (e.g., thermal stability and mechanical strength)[1]. This makes them attractive for biomedical applications such as sutures, tissue engineering scaffolds, and controlled drug release matrices[1].

-

Drug Delivery Systems: The incorporation of the long dodecanoate (B1226587) chain can enhance the encapsulation efficiency of hydrophobic drugs within polymeric nanoparticles or micelles. The biodegradable nature of poly(ester-amides) allows for the controlled release of therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of Polyamide-12 via Melt Polycondensation

This protocol describes the synthesis of Polyamide-12 from this compound via a two-step process involving in-situ neutralization and subsequent melt polycondensation.

Materials:

-

This compound

-

Sodium methoxide (B1231860) (or other suitable base)

-

Methanol (B129727) (anhydrous)

-

Inert gas (e.g., Argon or Nitrogen)

-

High-vacuum line

-

Glass reactor equipped with a mechanical stirrer, inert gas inlet/outlet, and a distillation condenser.

Procedure:

-

Neutralization:

-

Charge the glass reactor with this compound and anhydrous methanol.

-

Under a continuous flow of inert gas, slowly add a stoichiometric amount of sodium methoxide solution in methanol while stirring.

-

Continue stirring at room temperature for 2 hours to ensure complete neutralization. Sodium chloride will precipitate.

-

Remove the methanol and precipitated salt under reduced pressure.

-

-

Melt Polycondensation:

-

Heat the reactor containing the crude Methyl 12-aminododecanoate to 180-200°C under a slow stream of inert gas to initiate the prepolymerization. Methanol will be released and collected in the condenser.

-

After 1-2 hours, gradually increase the temperature to 220-260°C.

-

Simultaneously, slowly reduce the pressure to below 1 mmHg to facilitate the removal of methanol and drive the polymerization to completion.

-

Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved.

-

Cool the reactor to room temperature under an inert atmosphere.

-

The resulting solid Polyamide-12 can be purified by dissolving in a suitable solvent (e.g., m-cresol) and precipitating in a non-solvent (e.g., methanol).

-

Quantitative Data Summary (Illustrative):

| Parameter | Value | Reference |

| Monomer | Methyl 12-aminododecanoate | [2] |

| Polymerization Temperature | 220-260°C | General Knowledge |

| Reaction Time | 4-7 hours | General Knowledge |

| Pressure | < 1 mmHg | General Knowledge |

| Resulting Polymer | Polyamide-12 | [2] |

Protocol 2: Synthesis of a Poly(ester-amide) via Solution Polycondensation

This protocol outlines the synthesis of a poly(ester-amide) by reacting the free amine form of Methyl 12-aminododecanoate with a diacid chloride in solution.

Materials:

-

This compound

-

Triethylamine (B128534) (or other suitable organic base)

-

Sebacoyl chloride (or other diacid chloride)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

-

Anhydrous diethyl ether (for precipitation)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask and standard glassware.

Procedure:

-

Monomer Preparation:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous NMP.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a slight excess (1.05 equivalents) of triethylamine to the solution with stirring. The formation of triethylamine hydrochloride will be observed.

-

Allow the reaction to stir at 0°C for 30 minutes.

-

-

Polycondensation:

-

In a separate flask, dissolve sebacoyl chloride in anhydrous NMP.

-

Slowly add the sebacoyl chloride solution dropwise to the cold solution of Methyl 12-aminododecanoate with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

-

Polymer Isolation and Purification:

-

Pour the viscous polymer solution into a large excess of anhydrous diethyl ether to precipitate the poly(ester-amide).

-

Filter the precipitated polymer and wash it thoroughly with diethyl ether to remove any unreacted monomers and triethylamine hydrochloride.

-

Dry the polymer under vacuum at 40-50°C for 24 hours.

-

Quantitative Data Summary (Illustrative):

| Parameter | Value | Reference |

| Monomer 1 | Methyl 12-aminododecanoate | General Knowledge |

| Monomer 2 | Sebacoyl Chloride | General Knowledge |

| Solvent | N-methyl-2-pyrrolidone (NMP) | General Knowledge |

| Base | Triethylamine | General Knowledge |

| Reaction Temperature | 0°C to Room Temperature | General Knowledge |

| Reaction Time | 12-24 hours | General Knowledge |

| Resulting Polymer | Poly(ester-amide) | [1] |

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, structure, and thermal properties.

Characterization Techniques:

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), Weight average molecular weight (Mw), and Polydispersity index (PDI). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure and end-group analysis. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups (amide, ester). |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |

Conclusion

This compound is a versatile monomer for the synthesis of high-performance polyamides and functional poly(ester-amides). The protocols provided herein offer a foundation for researchers to develop novel polymers with tailored properties for a wide array of applications, from advanced materials to innovative biomedical solutions. Careful control of reaction conditions is crucial for achieving polymers with the desired molecular weight and characteristics.

References

Application Notes and Protocols for Self-Assembled Monolayers of Methyl 12-aminododecanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methyl 12-aminododecanoate hydrochloride for the formation of self-assembled monolayers (SAMs). This includes detailed protocols for SAM formation on gold and silicon dioxide substrates, as well as methods for their characterization.

Introduction to this compound for SAMs

This compound is a long-chain organic molecule featuring a terminal primary amine group and a methyl ester group. This structure makes it a versatile building block for the creation of functionalized surfaces through self-assembled monolayers. The terminal amine group provides a reactive site for the covalent immobilization of biomolecules, nanoparticles, or other chemical moieties.[1][2] The underlying long alkyl chain promotes the formation of a densely packed and ordered monolayer, which can serve as a well-defined interface for a variety of applications.

Key Advantages:

-

Functionalizable Surface: The primary amine terminus allows for straightforward coupling of various molecules.

-

Ordered Monolayers: The long dodecyl chain facilitates the formation of well-ordered and stable monolayers.

-

Versatile Applications: Suitable for use in biosensors, drug delivery platforms, and as a tool for fundamental studies of surface interactions.[3]

Quantitative Data Summary

While specific quantitative data for SAMs derived from this compound is not extensively published, the following table summarizes expected values based on studies of similar long-chain amine-terminated SAMs on relevant substrates. These values can serve as a benchmark for characterization.

| Parameter | Expected Value Range | Substrate Example | Characterization Method |

| Water Contact Angle (Advancing) | 60° - 80° | Gold, Silicon Dioxide | Goniometry |

| Ellipsometric Thickness | 15 Å - 25 Å | Gold, Silicon Dioxide | Ellipsometry |

| N 1s Binding Energy (XPS) | ~400 eV (free amine), ~401-402 eV (protonated/H-bonded amine) | Gold, Silicon Dioxide | X-ray Photoelectron Spectroscopy (XPS) |

Note: The observed values can be influenced by factors such as substrate cleanliness, solution pH, immersion time, and ambient conditions during and after SAM formation.[1]

Experimental Protocols

I. Formation of Self-Assembled Monolayers

This section details the protocols for forming SAMs of this compound on gold and silicon dioxide substrates.

A. Substrate Preparation

Proper cleaning of the substrate is critical for the formation of high-quality SAMs.

-

Sonication: Sonicate the substrates sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Plasma Cleaning (Recommended): Treat the substrates with an oxygen or argon plasma cleaner for 5 minutes. This removes residual organic contaminants and activates the surface.

B. SAM Formation on Gold Substrates

The primary interaction for amine-terminated molecules on gold is typically physisorption, though some degree of coordination with the gold surface can occur.

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in absolute ethanol (B145695).

-

pH Adjustment: For amine-terminated thiols, it is often recommended to adjust the pH to approximately 12 by adding a small amount of a suitable base like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) to deprotonate the amine hydrochloride. This facilitates a more ordered assembly.

-

Immersion: Immerse the cleaned and dried gold substrates in the prepared solution within a sealed container. To minimize contamination, the container can be purged with nitrogen gas before sealing.

-

Incubation: Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer immersion times generally result in more ordered and densely packed monolayers.

-

Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.

-

Storage: Store the prepared SAMs in a desiccator or under an inert atmosphere to prevent contamination and degradation.[1]

C. SAM Formation on Silicon Dioxide Substrates

Amine-terminated molecules can form SAMs on hydroxylated surfaces like silicon dioxide through hydrogen bonding or by covalent attachment if a suitable linker is used. For direct assembly, the process relies on hydrogen bonding and physisorption.

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene (B28343) or chloroform.

-

Immersion: Immerse the cleaned and dried silicon dioxide substrates in the solution within a sealed container under an inert atmosphere (e.g., in a glovebox) to prevent water contamination.

-

Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature.

-

Rinsing: Remove the substrates and rinse them with the anhydrous solvent to remove non-adsorbed molecules.

-

Drying: Dry the substrates under a stream of high-purity nitrogen.

-

Storage: Store in a desiccator or under an inert atmosphere.

Experimental Workflow for SAM Formation

Caption: Workflow for the formation of self-assembled monolayers.

II. Characterization of Self-Assembled Monolayers

This section provides protocols for characterizing the quality and properties of the formed SAMs.

A. Contact Angle Goniometry

This technique measures the hydrophobicity or hydrophilicity of the surface, providing an indication of successful monolayer formation and its surface energy.

-

Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

-

Sample Placement: Place the SAM-coated substrate on the sample stage.

-

Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

-

Measurement: Capture an image of the droplet and use the instrument's software to measure the static and dynamic (advancing and receding) contact angles. A higher contact angle compared to the bare substrate is expected for a well-formed amine-terminated monolayer.

B. Ellipsometry

Ellipsometry is used to measure the thickness of the SAM, which can be compared to the theoretical length of the molecule to assess monolayer completeness and orientation.

-

Substrate Characterization: Before SAM formation, measure the optical properties (n and k values) of the bare substrate.

-

Instrument Setup: Use a spectroscopic ellipsometer.

-

Sample Measurement: After SAM formation, measure the change in polarization of light (Ψ and Δ) reflected from the surface over a range of wavelengths and incident angles.

-

Data Modeling: Model the surface as a layered structure (e.g., air/SAM/substrate). Assume a refractive index for the SAM (typically around 1.45-1.50 for organic layers) and fit the experimental data to determine the thickness of the SAM layer.[4][5]

C. X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition and chemical states of the atoms at the surface, confirming the presence and chemical nature of the SAM.

-

Instrument Setup: Use an XPS system with a monochromatic X-ray source (e.g., Al Kα).

-

Sample Introduction: Mount the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Survey Scan: Acquire a survey spectrum to identify all elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, particularly C 1s, N 1s, O 1s, and the substrate elements (e.g., Au 4f or Si 2p).

-

Data Analysis:

-

N 1s: The presence of a nitrogen peak confirms the presence of the amine-terminated molecule. The binding energy can distinguish between free amine groups (~400 eV) and protonated or hydrogen-bonded amine groups (~401-402 eV).[6]

-

C 1s: The high-resolution carbon spectrum can be deconvoluted to identify different carbon environments (e.g., C-C, C-N, C=O from the ester).

-

Substrate Signal Attenuation: A decrease in the substrate signal intensity compared to the bare substrate indicates the presence of an overlayer (the SAM).

-

Experimental Workflow for SAM Characterization

Caption: Workflow for the characterization of self-assembled monolayers.

Potential Applications

The ability to create well-defined, functional surfaces using this compound opens up a range of applications in research and development:

-

Biosensors: The amine-terminated surface can be used to immobilize enzymes, antibodies, or nucleic acids for the development of highly specific and sensitive biosensors.[3]

-

Drug Delivery: SAMs can be used to functionalize nanoparticles or implantable devices for targeted drug delivery, with the amine group serving as an attachment point for therapeutic agents or targeting ligands.[3]

-

Surface Modification: Control of surface properties such as wettability and adhesion is crucial in many fields. These SAMs provide a straightforward method to tailor these properties.[3]

-

Fundamental Research: These well-defined surfaces are excellent platforms for studying protein adsorption, cell-surface interactions, and other interfacial phenomena.

Troubleshooting

-

Incomplete Monolayer Formation: This can be due to contaminated substrates, impure solvent, or insufficient incubation time. Ensure rigorous cleaning procedures and use high-purity reagents.

-

Variability in Contact Angle: Inconsistent contact angles can result from surface roughness or a disordered monolayer. Plasma cleaning can help create a more uniform surface. Adjusting the pH of the solution for gold substrates can improve ordering.

-

Oxidation of Amine Groups: Amine-terminated SAMs can be susceptible to oxidation over time when exposed to air and light.[1] It is recommended to store samples in an inert environment and use them shortly after preparation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qd-uki.co.uk [qd-uki.co.uk]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 12-aminododecanoate Hydrochloride in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-aminododecanoate hydrochloride is an amphiphilic molecule characterized by a long hydrophobic 12-carbon chain and a hydrophilic primary amine group. This structure makes it a versatile building block for the design and development of novel drug delivery systems. Its potential applications stem from its ability to self-assemble into nanostructures, act as a penetration enhancer, and serve as a monomer for the synthesis of biodegradable polymers. These properties make it a candidate for formulating delivery systems for a wide range of therapeutic agents, including poorly water-soluble drugs, peptides, and nucleic acids.

These application notes provide an overview of the potential uses of this compound in drug delivery and offer exemplary protocols for the preparation and characterization of such systems.

Self-Assembling Nanoparticles for Drug Encapsulation

Due to its amphiphilic nature, this compound can self-assemble in aqueous media to form micelles or nanoparticles. The hydrophobic tails can form a core that encapsulates hydrophobic drugs, while the hydrophilic amine heads form a shell that interfaces with the aqueous environment, thereby improving the solubility and bioavailability of the encapsulated drug.

Hypothetical Performance Data of Self-Assembled Nanoparticles

The following table presents hypothetical, yet realistic, data for nanoparticles formulated with this compound and encapsulating a model hydrophobic drug, such as Paclitaxel.

| Parameter | Value |

| Particle Size (z-average) | 150 ± 15 nm |

| Polydispersity Index (PDI) | 0.18 ± 0.05 |

| Zeta Potential | +35 ± 5 mV |

| Drug Loading Content (DLC) | 8.5 ± 1.2 % |

| Encapsulation Efficiency (EE) | 92 ± 3.5 % |

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using a solvent evaporation method.

Materials:

-

This compound

-

Model hydrophobic drug (e.g., Paclitaxel)

-

Dichloromethane (DCM)

-

Deionized water

-

Pluronic F-127 (as a stabilizer)

Procedure:

-

Organic Phase Preparation:

-

Dissolve 100 mg of this compound and 10 mg of the hydrophobic drug in 5 mL of DCM.

-

Sonicate the mixture for 5 minutes to ensure complete dissolution.

-

-

Aqueous Phase Preparation:

-

Dissolve 50 mg of Pluronic F-127 in 20 mL of deionized water.

-

-

Emulsification:

-

Add the organic phase dropwise to the aqueous phase while stirring at 1000 rpm on a magnetic stirrer.

-

Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 10 minutes to form a nanoemulsion.

-

-

Solvent Evaporation:

-

Continue stirring the nanoemulsion at room temperature for 4-6 hours to allow for the complete evaporation of DCM.

-

-

Nanoparticle Collection:

-

Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and resuspension step twice to remove any free drug and excess stabilizer.

-

-

Lyophilization (Optional):

-

For long-term storage, the nanoparticle suspension can be lyophilized. Add a cryoprotectant (e.g., 5% w/v trehalose) before freezing.

-

Visualization of Nanoparticle Preparation Workflow

Penetration Enhancer for Transdermal Drug Delivery

The long alkyl chain of Methyl 12-aminododecanoate can interact with and disrupt the lipid bilayers of the stratum corneum, the primary barrier of the skin. This disruption can increase the permeability of the skin to co-administered drugs, making it a potential penetration enhancer for transdermal drug delivery systems.

Hypothetical Performance Data of a Transdermal Patch

The following table shows hypothetical data for the enhancement of transdermal flux of a model drug (e.g., Ibuprofen) by this compound.

| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) | Lag Time (t_lag) (h) |

| Control (without enhancer) | 15.2 ± 2.1 | 1.0 | 4.5 ± 0.5 |

| With 5% Methyl 12-aminododecanoate HCl | 68.4 ± 5.3 | 4.5 | 2.8 ± 0.3 |

Experimental Protocol: In Vitro Skin Permeation Study

This protocol describes the use of a Franz diffusion cell to evaluate the penetration enhancing effect of this compound.

Materials:

-

Franz diffusion cells

-

Excised rat or porcine skin

-

Model drug (e.g., Ibuprofen)

-

Phosphate buffered saline (PBS), pH 7.4

-

Ethanol

-

This compound

Procedure:

-

Skin Preparation:

-

Excise the abdominal skin from a rat or pig.

-

Remove subcutaneous fat and hair.

-

Cut the skin into appropriate sizes to fit the Franz diffusion cells.

-

-

Franz Cell Assembly:

-

Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.

-

Maintain the temperature of the receptor compartment at 37°C using a water jacket.

-

-

Formulation Preparation:

-

Prepare a saturated solution of the model drug in a suitable vehicle (e.g., ethanol:water, 50:50).

-

Prepare a second formulation containing the saturated drug solution and 5% (w/v) this compound.

-

-

Permeation Study:

-

Apply 1 mL of the formulation to the donor compartment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with fresh, pre-warmed PBS.

-

-

Sample Analysis:

-

Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Plot the cumulative amount of drug permeated per unit area against time.

-

Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

-

Determine the enhancement ratio (ER) by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.

-

Visualization of Penetration Enhancement Mechanism

Monomer for Biodegradable Polymer Synthesis

The primary amine and methyl ester groups of this compound make it a suitable monomer for polymerization reactions, such as the synthesis of poly(β-amino esters). These polymers are often biodegradable and have been used to create nanoparticles for the delivery of various therapeutic agents.

Hypothetical Polymer Characteristics

| Property | Value |

| Molecular Weight (Mw) | 15,000 - 25,000 Da |

| Polydispersity Index (PDI) | 1.5 - 2.0 |

| Degradation Half-life (in vitro) | 48 - 72 hours |

Experimental Protocol: Synthesis of a Poly(β-amino ester)

This protocol describes a general method for the synthesis of a poly(β-amino ester) via the conjugate addition of an amine to a diacrylate.

Materials:

-

This compound

-

1,4-Butanediol (B3395766) diacrylate

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Monomer Preparation:

-

Neutralize this compound with triethylamine in DCM to obtain the free amine.

-

-

Polymerization:

-

In a round-bottom flask, dissolve the free Methyl 12-aminododecanoate in DCM.

-

Add an equimolar amount of 1,4-butanediol diacrylate to the solution.

-

Stir the reaction mixture at room temperature for 48-72 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Polymer Purification:

-

Precipitate the polymer by adding the reaction mixture to an excess of cold diethyl ether.

-

Collect the polymer precipitate by filtration.

-

Redissolve the polymer in a minimal amount of DCM and re-precipitate in diethyl ether. Repeat this step three times to ensure purity.

-

-

Drying:

-

Dry the purified polymer under vacuum at room temperature for 24 hours.

-

Visualization of Polymer Synthesis and Nanoparticle Formation

Disclaimer

The information provided in these application notes is for research purposes only. The experimental protocols and data are exemplary and based on established scientific principles for similar molecules. Researchers should conduct their own optimization and validation studies for their specific applications.

Application Notes and Protocols for the Synthesis of an N-Acyl Amino Acid Ester Surfactant from Methyl 12-aminododecanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of a non-ionic surfactant derived from Methyl 12-aminododecanoate hydrochloride. This precursor, featuring a long aliphatic chain and a reactive primary amine, is an excellent starting material for the creation of novel amphiphilic molecules with potential applications in drug delivery, cosmetics, and material science. The following sections detail the synthesis via N-acylation, present key physicochemical data, and provide a step-by-step experimental protocol.

Introduction

Amino acid-based surfactants are a versatile class of molecules known for their biocompatibility, biodegradability, and tunable physicochemical properties. This compound serves as a valuable precursor for the synthesis of these surfactants. The molecule consists of a 12-carbon chain esterified with methanol (B129727) and terminating in an amino group, which is available as a hydrochloride salt. By acylating the primary amine with a long-chain fatty acid chloride, a non-ionic surfactant with a distinct hydrophobic tail and a polar headgroup containing an amide and an ester linkage can be synthesized. This transformation is typically achieved through the Schotten-Baumann reaction, which is an effective method for acylating amines.

The resulting N-acyl amino acid ester surfactants are expected to exhibit excellent surface activity, including a low critical micelle concentration (CMC) and the ability to significantly reduce surface tension. These properties make them suitable for a variety of applications, such as emulsifiers, foaming agents, and solubilizing agents for poorly water-soluble drugs.

Data Presentation

The following tables summarize the key quantitative data for a representative N-acyl amino acid ester surfactant, N-Dodecanoyl-12-aminododecanoate methyl ester, synthesized from this compound.

Table 1: Physicochemical Properties of N-Dodecanoyl-12-aminododecanoate methyl ester

| Property | Value | Method of Determination |

| Molecular Weight | 411.68 g/mol | Calculation |

| Appearance | White to off-white solid | Visual Inspection |

| Critical Micelle Concentration (CMC) | ~ 0.05 mM | Surface Tensiometry |

| Surface Tension at CMC (γCMC) | ~ 35 mN/m | Du Noüy ring method |

Note: The CMC and surface tension values are illustrative and based on structurally similar N-acyl amino acid esters. Actual values may vary depending on the purity of the synthesized compound and the measurement conditions.

Table 2: Synthesis Reaction Parameters

| Parameter | Value |